molecular formula C12H16ClNO3S B3152038 2-(2-Chloro-acetylamino)-5-isopropyl-thiophene-3-carboxylic acid ethyl ester CAS No. 726152-04-1

2-(2-Chloro-acetylamino)-5-isopropyl-thiophene-3-carboxylic acid ethyl ester

Cat. No.: B3152038
CAS No.: 726152-04-1
M. Wt: 289.78 g/mol
InChI Key: JYUINWWMPWHPAB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the chloro group could be displaced in a nucleophilic substitution reaction . The ester could be hydrolyzed to form a carboxylic acid .

Scientific Research Applications

Fatty Acid Esters and Food Safety

Research on fatty acid esters, such as 3-MCPD esters, reveals concerns about their potential nephrotoxicity and testicular toxicity. These esters have been detected in various food categories and human breast milk, raising food safety concerns. The European Food Safety Authority estimated a tolerable daily value for free 3-MCPD, underscoring the need for scientific foundation in understanding these esters and their implications for food safety (Gao et al., 2019).

Process Intensification in Ethyl Acetate Production

The review on ethyl acetate production through various process intensification techniques outlines the advantages over traditional processes. It discusses the impact of process parameters on ethyl acetate purity, production rate, and economic effectiveness, emphasizing the role of catalysts, reflux ratio, and reactor design in optimizing the esterification process for industrial applications (Patil & Gnanasundaram, 2020).

Ester Formation by Yeast

Studies on ester formation by yeast highlight the potential of microorganisms in producing organic esters, which have applications in flavors and fragrances. The research details the conditions under which yeast like Hansenula anomala produce ethyl acetate, a common ester, during glucose fermentation. This demonstrates the biotechnological potential of yeast in producing esters for various industrial applications (Tabachnick & Joslyn, 1953).

Extraction Solvents in Toxicology

The review on the extraction of drugs by various organic solvents, including esters, highlights the variability in extracting efficiency based on the polarity of the drug and the solvent. This study underscores the importance of selecting appropriate solvents for the efficient removal of drugs from biological specimens, which is crucial for toxicological analysis and forensic investigations (Siek, 1978).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s used as a drug, the mechanism would depend on the biological target. If it’s used as a reagent in a chemical reaction, the mechanism would depend on the reaction conditions and other reactants .

Properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3S/c1-4-17-12(16)8-5-9(7(2)3)18-11(8)14-10(15)6-13/h5,7H,4,6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYUINWWMPWHPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Chloro-acetylamino)-5-isopropyl-thiophene-3-carboxylic acid ethyl ester
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